Methyl 4,5-diaminopicolinate hydrochloride
Overview
Description
Methyl 4,5-diaminopicolinate hydrochloride is a chemical compound with the molecular formula C7H10ClN3O2. It is a derivative of picolinic acid, featuring two amino groups at the 4 and 5 positions on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,5-diaminopicolinate hydrochloride typically involves the reaction of methyl 4,5-diaminopicolinate with hydrochloric acid. The process can be summarized as follows:
Starting Material: Methyl 4,5-diaminopicolinate.
Reagent: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diaminopicolinate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of different amine derivatives.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
Methyl 4,5-diaminopicolinate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of Methyl 4,5-diaminopicolinate hydrochloride involves its interaction with specific molecular targets. The amino groups on the pyridine ring allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a valuable tool in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl 4,5-diaminopicolinate: The parent compound without the hydrochloride salt.
4,5-Diaminopicolinic acid: A similar compound with carboxylic acid groups instead of ester groups.
4,5-Diamino-2-pyridinecarboxylic acid: Another derivative with different functional groups
Uniqueness
Methyl 4,5-diaminopicolinate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it particularly useful in certain chemical and biological applications where these properties are advantageous .
Properties
IUPAC Name |
methyl 4,5-diaminopyridine-2-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2.ClH/c1-12-7(11)6-2-4(8)5(9)3-10-6;/h2-3H,9H2,1H3,(H2,8,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCISQCPROYHDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C(=C1)N)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856216 | |
Record name | Methyl 4,5-diaminopyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850544-22-8 | |
Record name | Methyl 4,5-diaminopyridine-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50856216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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